N,N-diisopropyl-2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)acetamide
Description
N,N-Diisopropyl-2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)acetamide is a structurally complex molecule featuring an indole core substituted with a thioether-linked 2-oxo-2-(phenylamino)ethyl group at the 3-position. The acetamide moiety is further modified with diisopropyl substituents on the nitrogen, enhancing steric bulk and lipophilicity. This compound shares structural motifs with bioactive indole derivatives, which are widely studied for their pharmacological properties, including antioxidant and kinase inhibitory activities . The thioether linkage and phenylamino group may contribute to redox activity or hydrogen-bonding interactions in biological systems .
Properties
IUPAC Name |
2-[3-(2-anilino-2-oxoethyl)sulfanylindol-1-yl]-N,N-di(propan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2S/c1-17(2)27(18(3)4)24(29)15-26-14-22(20-12-8-9-13-21(20)26)30-16-23(28)25-19-10-6-5-7-11-19/h5-14,17-18H,15-16H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFXDATUOGIECR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diisopropyl-2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole ring can be synthesized through Fischer indole synthesis or other methods. The thioether linkage is introduced by reacting the indole derivative with a thiol compound under appropriate conditions. The final step involves the acylation of the intermediate with N,N-diisopropylacetamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, the employment of catalysts to improve reaction efficiency, and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-diisopropyl-2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N,N-diisopropyl-2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-diisopropyl-2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s structural uniqueness lies in the combination of indole, thioether, phenylamino, and diisopropyl acetamide groups. Key analogues include:
Pharmacological and Physicochemical Properties
- Antioxidant Activity: The target compound’s indole and acetamide groups are associated with radical-scavenging activity in analogues like N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (FRAP IC₅₀: 12–45 μM; DPPH IC₅₀: 18–50 μM) . The diisopropyl groups in the target molecule may enhance membrane permeability but could reduce solubility compared to hydroxyimino derivatives .
- Kinase Inhibition: Thioether-containing compounds, such as N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide, show selective inhibition of CDK5/p25 (IC₅₀: ~0.8 μM) .
- Crystallographic Stability: Analogues like (E)-N-(2-chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide exhibit stable geometries (bond length C(9)-N(1): 1.376 Å; angle C(9)-N(1)-C(19): 124.87°) , suggesting the target compound’s thioether and phenylamino groups could confer comparable conformational rigidity.
Challenges and Opportunities
- Gaps in Data: No direct biological data (e.g., IC₅₀, solubility) are available for the target compound; inferences are based on structural analogues.
- Opportunities: The phenylamino and thioether groups make this compound a candidate for targeted redox modulation or kinase inhibition. Comparative studies with sulfonyl analogues (e.g., ) could clarify the role of sulfur oxidation state in bioactivity.
Biological Activity
N,N-diisopropyl-2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure
The compound features a complex structure that includes an indole moiety, which is known for its diverse biological activities. The presence of the thioether and acetamide functional groups may contribute to its pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antioxidant and its effects on cell signaling pathways.
Antioxidant Activity
Research indicates that compounds with indole structures often exhibit antioxidant properties. A related study on indole derivatives demonstrated their ability to inhibit oxidative stress markers, suggesting that N,N-diisopropyl derivatives may similarly protect against reactive oxygen species (ROS) .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For instance, phospholipase D (PLD), which plays a crucial role in cancer cell survival and invasion, has been targeted by similar compounds. Inhibition of PLD has been linked to increased apoptosis in cancer cells .
Case Studies
Several case studies have explored the biological effects of related indole compounds:
- Antioxidant Mechanism : A study involving indole derivatives showed significant activation of heme oxygenase (HO), an enzyme that protects against oxidative stress. The most potent activator among tested derivatives was identified, indicating a potential pathway for therapeutic intervention .
- Cancer Cell Apoptosis : Another investigation highlighted the role of isoform-selective PLD inhibitors in reducing cancer cell invasion and promoting apoptosis. This suggests that N,N-diisopropyl derivatives may also exhibit similar anticancer properties through enzyme inhibition .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
